Glucosinalbin

概要

説明

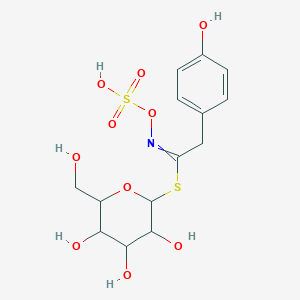

Glucosinalbin is a type of glucosinolate, a class of sulfur- and nitrogen-containing secondary metabolites predominantly found in plants of the Brassicaceae family. These compounds are known for their role in plant defense mechanisms and their potential health benefits in humans. This compound, specifically, is characterized by its unique structure, which includes a glucose molecule linked to a sulfur-containing moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glucosinalbin typically involves the isolation of its precursor compounds from natural sources, such as Moringa oleifera seeds. The process begins with the extraction of the precursor, followed by a series of chemical reactions to form the final glucosinolate structure. One common method involves the use of α-l-rhamnopyranosyl derivatives, which are chemically synthesized through a seven-step process starting from l-rhamnose .

Industrial Production Methods: Industrial production of this compound often relies on the cultivation of Brassicaceae plants, which are rich in glucosinolates. The extraction process involves crushing the plant material, followed by solvent extraction and purification steps to isolate this compound. Advances in metabolic engineering have also enabled the enhancement of glucosinolate content in these plants, making industrial production more efficient .

化学反応の分析

Types of Reactions: Glucosinalbin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include isothiocyanates, thiocyanates, and nitriles, which are derived from the hydrolysis of this compound by the enzyme myrosinase .

科学的研究の応用

Glucosinalbin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the reactivity and stability of glucosinolates.

Biology: Investigated for its role in plant defense mechanisms and its interactions with herbivores and pathogens.

Medicine: Explored for its potential anticancer properties and its ability to induce phase II detoxification enzymes in humans.

Industry: Utilized in the development of biopesticides and biostimulants for agricultural applications

作用機序

The mechanism of action of glucosinalbin involves its hydrolysis by the enzyme myrosinase, resulting in the formation of bioactive compounds such as isothiocyanates. These compounds exert their effects by interacting with various molecular targets, including enzymes involved in detoxification pathways and signaling molecules that regulate cell proliferation and apoptosis .

類似化合物との比較

Sinigrin: Found in black mustard seeds, known for its pungent taste.

Glucoraphanin: Found in broccoli, known for its potent anticancer properties.

Glucomoringin: Found in Moringa oleifera, similar in structure to glucosinalbin but with different biological activities.

Uniqueness of this compound: this compound is unique due to its specific structure and the distinct bioactive compounds it produces upon hydrolysis. Its presence in Moringa oleifera and its potential health benefits make it a compound of significant interest in both scientific research and industrial applications .

生物活性

Glucosinalbin, a member of the glucosinolate family, is a sulfur-containing compound primarily found in cruciferous vegetables. Its biological activity has garnered significant attention due to its potential health benefits and mechanisms of action. This article explores the biological activities associated with this compound, including its pharmacological properties, effects on human health, and implications in agriculture.

Overview of this compound

Chemical Structure and Occurrence

this compound is a thioglucoside derived from the amino acid L-arginine. It is predominantly present in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. The compound undergoes hydrolysis by the enzyme myrosinase to produce various bioactive metabolites, including isothiocyanates (ITCs), which are responsible for many of its biological activities.

Anticancer Properties

Research has highlighted this compound's potential as an anticancer agent. The hydrolysis products, particularly ITCs like sulforaphane, have been shown to exhibit:

- Antiproliferative Effects : Studies indicate that this compound-derived ITCs can inhibit cancer cell proliferation in various cancer types, including breast, prostate, and colon cancers. For instance, sulforaphane has been documented to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:

Antimicrobial Activity

This compound and its hydrolysis products demonstrate significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies show that this compound-derived ITCs exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, they have been effective against Escherichia coli and Staphylococcus aureus, suggesting potential applications in food preservation .

- Fungal Activity : Research indicates that this compound can inhibit the growth of fungi such as Candida albicans, which is crucial for developing natural antifungal agents .

Anti-inflammatory Effects

This compound's hydrolysis products have also been implicated in anti-inflammatory activities:

- Reduction of Inflammation Markers : Studies suggest that glucosinolates can lower levels of pro-inflammatory cytokines in vitro. This effect may be beneficial for conditions characterized by chronic inflammation .

- Potential Applications : The anti-inflammatory properties make this compound a candidate for developing dietary supplements aimed at managing inflammatory diseases .

Case Studies

- Human Clinical Trials : A clinical trial involving broccoli extract rich in glucosinolates showed a reduction in biomarkers associated with cancer risk among participants. The study emphasized the importance of dietary intake of cruciferous vegetables for cancer prevention .

- Animal Studies : In rodent models, diets supplemented with this compound-rich plants resulted in decreased tumor incidence and size, corroborating its potential as a chemopreventive agent .

Table: Summary of Biological Activities

特性

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNBPSEKLOHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871983 | |

| Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19253-84-0 | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191 - 192 °C | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。